molecular formula C7H4F2N2S B2636810 2,5-Difluoro-4-thiocyanatoaniline CAS No. 1150339-43-7

2,5-Difluoro-4-thiocyanatoaniline

Cat. No.: B2636810
CAS No.: 1150339-43-7
M. Wt: 186.18
InChI Key: IIXFODCKUSJSHK-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-thiocyanatoaniline is an aromatic compound with the molecular formula C7H4F2N2S. It features a benzene ring substituted with two fluorine atoms at positions 2 and 5, an amino group at position 4, and a thiocyanate group at position 4. This compound is known for its unique reactivity due to the presence of both electron-withdrawing fluorine atoms and a reactive thiocyanate group .

Safety and Hazards

DTA is classified as having acute toxicity, oral (Category 4), H302 . It is harmful if swallowed . It can cause skin irritation, eye irritation, and respiratory problems. The compound should not be ingested, and adequate protection should be used when handling DTA. Safety measures and guidelines should be followed when conducting experiments with DTA.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-thiocyanatoaniline typically involves the introduction of the thiocyanate group to a difluoroaniline precursor. One common method is the reaction of 2,5-difluoroaniline with thiocyanogen under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-thiocyanatoaniline is not well-documented. its reactivity suggests it may interact with biological molecules through nucleophilic substitution or other chemical reactions. The presence of electron-withdrawing fluorine atoms and a reactive thiocyanate group likely influences its interaction with molecular targets.

Properties

IUPAC Name

(4-amino-2,5-difluorophenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2S/c8-4-2-7(12-3-10)5(9)1-6(4)11/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXFODCKUSJSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)SC#N)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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